2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide
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Overview
Description
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide is a complex organic compound that features a pyrimidine ring substituted with a 4-chlorobenzylamino group and a thioether linkage to an N-cyclopentylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzylamine and a suitable pyrimidine derivative.
Thioether Formation:
Amidation: The final step involves the amidation reaction where the thioether intermediate is reacted with cyclopentylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their potential as CDK2 inhibitors.
Thioxopyrimidines: These compounds contain a thioether linkage similar to 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c19-14-7-5-13(6-8-14)10-20-16-9-18(22-12-21-16)25-11-17(24)23-15-3-1-2-4-15/h5-9,12,15H,1-4,10-11H2,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOZZGTZBFBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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